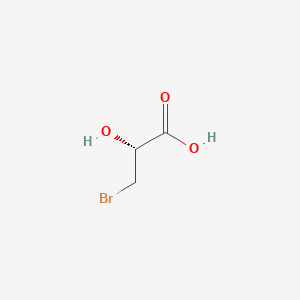
3-Bromolactic acid, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromolactic acid, ®- is a chiral compound with the molecular formula C3H5BrO3 and a molecular weight of 168.974 g/mol It is a derivative of lactic acid where a bromine atom is substituted at the third carbon position
Méthodes De Préparation
The synthesis of 3-Bromolactic acid, ®- can be achieved through several methods. One common approach involves the bromination of lactic acid. This process typically requires the use of bromine (Br2) and a suitable solvent under controlled conditions to ensure the selective bromination at the desired position . Another method involves the reaction of acrylic acid with hydrogen bromide (HBr) under specific temperature and pressure conditions . These methods are scalable and can be adapted for industrial production.
Analyse Des Réactions Chimiques
3-Bromolactic acid, ®- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromolactic acid, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Bromolactic acid, ®- involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
3-Bromolactic acid, ®- can be compared with other similar compounds such as bromoacetic acid, chloroacetic acid, and iodoacetic acid . While all these compounds contain a halogen atom substituted at the alpha position of a carboxylic acid, 3-Bromolactic acid, ®- is unique due to its chiral nature and the presence of a hydroxyl group. This makes it more versatile in terms of the types of reactions it can undergo and the range of applications it can be used for.
Similar Compounds
- Bromoacetic acid
- Chloroacetic acid
- Iodoacetic acid
- Fluoroacetic acid
Propriétés
Numéro CAS |
29576-79-2 |
|---|---|
Formule moléculaire |
C3H5BrO3 |
Poids moléculaire |
168.97 g/mol |
Nom IUPAC |
(2R)-3-bromo-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Clé InChI |
UKORLVILOUWVTJ-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)O)Br |
SMILES canonique |
C(C(C(=O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



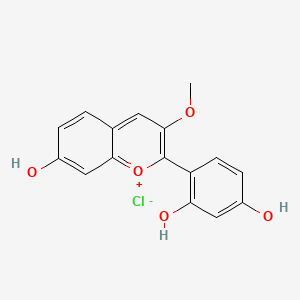

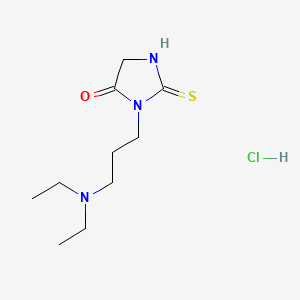
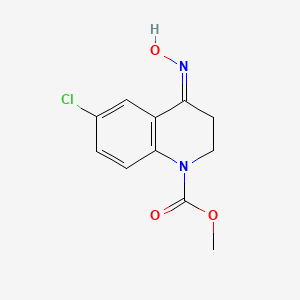

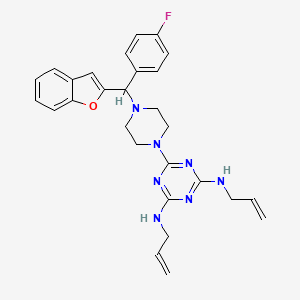

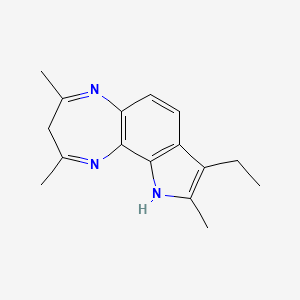
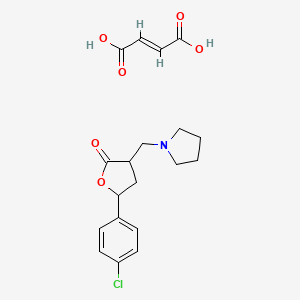

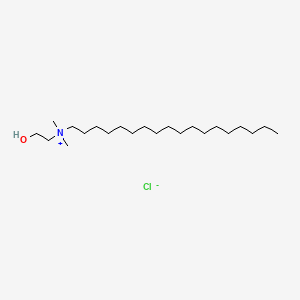
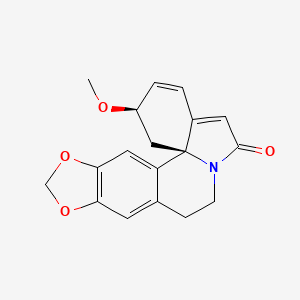
![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
